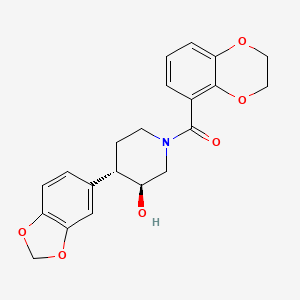![molecular formula C21H27N3O3S B3812146 N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B3812146.png)
N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide
Descripción general
Descripción
N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. It is a promising drug candidate for the treatment of autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
Mecanismo De Acción
N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide targets the TYK2 enzyme, which is involved in the signaling pathway of multiple cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines. This leads to a shift in the immune response from pro-inflammatory to anti-inflammatory, which is beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models, with no significant toxicity observed at therapeutic doses. N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide has been shown to reduce inflammation and tissue damage in multiple preclinical models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide is its specificity for the TYK2 enzyme, which reduces the risk of off-target effects. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing in preclinical models. One limitation is the lack of clinical data, as N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide is still in the early stages of development.
Direcciones Futuras
For N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide include further preclinical studies to evaluate its efficacy in additional models of autoimmune diseases. Clinical trials will be needed to evaluate its safety and efficacy in humans. Combination therapies with other drugs that target different pathways in the immune response could also be explored. Finally, the potential for N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide to be used as a tool compound for studying the role of TYK2 in the immune response should be investigated.
In conclusion, N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide is a promising drug candidate for the treatment of autoimmune diseases. Its specificity for the TYK2 enzyme and favorable pharmacokinetic profile make it an attractive option for further development. Preclinical studies have shown promising results, and clinical trials will be needed to evaluate its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide was shown to significantly reduce inflammation and skin thickening. In a mouse model of lupus, N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide was shown to reduce autoantibody production and kidney damage. In a mouse model of inflammatory bowel disease, N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide was shown to reduce inflammation and improve gut barrier function.
Propiedades
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-3-yl]methyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-23(2)28(26,27)24-14-6-7-17(16-24)15-22-21(25)20-12-10-19(11-13-20)18-8-4-3-5-9-18/h3-5,8-13,17H,6-7,14-16H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNBNMXWUPNRNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(6-phenyl-3-pyridazinyl)phenyl]methanol](/img/structure/B3812068.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3812076.png)

![3-(2-furyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]propanamide](/img/structure/B3812078.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B3812079.png)
![N~4~,6-dimethyl-N~4~-[3-(1H-pyrazol-1-yl)propyl]-2,4-pyrimidinediamine](/img/structure/B3812097.png)
![N-{2-[5-(1-ethyl-1H-1,2,4-triazol-5-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}pyridin-3-amine](/img/structure/B3812104.png)
![methyl (2S,4R)-4-(dimethylamino)-1-[(2-methyl-1-benzofuran-7-yl)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B3812113.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-4-ylmethyl)indane-2-carboxamide](/img/structure/B3812121.png)
![N-(3,4-dimethylphenyl)-4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide](/img/structure/B3812149.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3812152.png)
![(2-ethoxybenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B3812156.png)
![2-(4,6-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B3812162.png)
![ethyl 4-[(1-piperidin-4-yl-1H-1,2,3-triazol-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3812167.png)